Methyl 3-(3-Fluorophenyl)-1H-pyrrole-2-carboxylate
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Overview
Description
Methyl 3-(3-Fluorophenyl)-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a fluorophenyl group attached to the pyrrole ring, which imparts unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(3-Fluorophenyl)-1H-pyrrole-2-carboxylate typically involves the reaction of 3-fluoroaniline with ethyl acetoacetate under acidic conditions to form the intermediate 3-(3-fluorophenyl)-1H-pyrrole-2-carboxylic acid. This intermediate is then esterified using methanol and a suitable catalyst, such as sulfuric acid, to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding pyrrole-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form various hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can occur at the fluorophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (chlorine, bromine) and nitrating agents.
Major Products Formed:
Oxidation: Pyrrole-2-carboxylic acid derivatives.
Reduction: Hydrogenated pyrrole derivatives.
Substitution: Substituted fluorophenyl-pyrrole derivatives.
Scientific Research Applications
Methyl 3-(3-Fluorophenyl)-1H-pyrrole-2-carboxylate is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(3-Fluorophenyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
3-Fluoroamphetamine: A stimulant with a similar fluorophenyl group.
3-Fluorophenmetrazine: A psychoactive compound with structural similarities.
Uniqueness: Methyl 3-(3-Fluorophenyl)-1H-pyrrole-2-carboxylate is unique due to its pyrrole core structure, which imparts distinct chemical properties and reactivity compared to other fluorophenyl derivatives. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C12H10FNO2 |
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Molecular Weight |
219.21 g/mol |
IUPAC Name |
methyl 3-(3-fluorophenyl)-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C12H10FNO2/c1-16-12(15)11-10(5-6-14-11)8-3-2-4-9(13)7-8/h2-7,14H,1H3 |
InChI Key |
CXYQIPYMTVOFGM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CN1)C2=CC(=CC=C2)F |
Origin of Product |
United States |
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